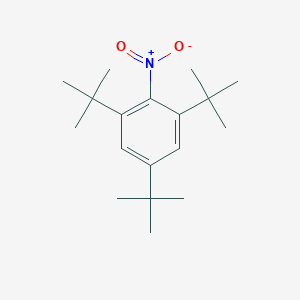

2,4,6-Tri-tert-butylnitrobenzene

描述

Significance of 2,4,6-Tri-tert-butylnitrobenzene as a Model Compound

This compound is a quintessential example of a highly sterically hindered nitroaromatic system. The three bulky tert-butyl groups, positioned at the ortho and para positions relative to the nitro group, create a sterically crowded environment around the benzene (B151609) ring. This pronounced steric hindrance makes the compound an excellent model for studying the effects of steric crowding on the chemical and physical properties of aromatic systems. The significant steric strain induced by the tert-butyl groups influences the geometry of the molecule, affecting bond lengths and angles, as well as the orientation of the nitro group relative to the aromatic ring. Consequently, its reactivity in reactions such as nucleophilic and electrophilic substitutions is significantly altered compared to less hindered nitroaromatic compounds.

Historical Overview of Research on this compound

Research interest in highly substituted and sterically hindered aromatic compounds has a long history. Early studies on related compounds, such as 2,4,6-tri-tert-butylphenol (B181104), date back to the late 19th century. wikipedia.org The synthesis and study of this compound and its derivatives became more prominent in the mid-20th century, with a focus on understanding the impact of extreme steric hindrance on chemical reactivity and physical properties. For example, research published in 1974 detailed methods for the preparation of related 4-alkyl-2,6-di-t-butylnitrobenzenes. acs.org The compound and its analogues have been utilized in mechanistic studies, for instance, in research concerning the reductive functionalization of nitro compounds catalyzed by iron complexes. acs.org Spectroscopic and thermochemical data for this compound have been compiled in databases like the NIST Chemistry WebBook, providing a valuable resource for further research. nist.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H29NO2 |

| Molar Mass | 291.43 g/mol |

| Melting Point | 205-206 °C |

| Density (estimate) | 0.9854 g/cm³ |

| Refractive Index (estimate) | 1.5301 |

| Appearance | Light orange to yellow to green powder/crystal |

Sources: chemicalbook.comchemdad.com

Research Gaps and Future Directions

Despite the foundational knowledge established, several research avenues concerning this compound and other highly hindered nitroaromatics remain to be explored. A significant area for future investigation lies in the detailed mechanistic elucidation of its reactions. While the general effects of steric hindrance are understood, the precise energetic penalties and transition state geometries for various transformations are not fully mapped out. Modern computational chemistry could provide deeper insights into these aspects.

Furthermore, the synthesis of novel derivatives of this compound with tailored electronic and steric properties could open up new applications. For instance, exploring its potential as a building block in materials science, where its rigid and bulky nature could be exploited to create materials with specific microporous structures, is a promising direction. The photophysical properties of this and related compounds are also an area that warrants more in-depth investigation, as highly twisted nitroaromatics can exhibit interesting electronic behavior. Finally, the development of more efficient and selective catalytic systems for the functionalization of such sterically demanding substrates continues to be a challenge and a key area for future research.

Structure

3D Structure

属性

IUPAC Name |

1,3,5-tritert-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDZOFHRUMJNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193724 | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-25-3 | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri-tert-butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri(tert-butyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRI-TERT-BUTYL-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9J7A2WQ2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4,6 Tri Tert Butylnitrobenzene and Its Precursors

Nitration Strategies for Highly Substituted Benzenes

The introduction of a nitro group onto a highly substituted and sterically hindered benzene (B151609) ring, such as in the synthesis of 2,4,6-tri-tert-butylnitrobenzene, presents a significant challenge. The bulky tert-butyl groups deactivate the ring towards electrophilic aromatic substitution and physically obstruct the approach of the nitrating agent.

Regioselective Nitration Techniques

The synthesis of this compound is typically achieved through the direct nitration of 1,3,5-tri-tert-butylbenzene (B73737). The substitution pattern of the starting material, with the tert-butyl groups at the 1, 3, and 5 positions, directs the incoming nitro group to one of the remaining unsubstituted positions (2, 4, or 6). Due to the symmetry of the molecule, these positions are equivalent, leading to a single, highly regioselective product.

The primary challenge in this nitration is not achieving regioselectivity, but rather overcoming the steric hindrance to facilitate the reaction. The bulky tert-butyl groups flanking the reaction site make it difficult for the electrophile, the nitronium ion (NO₂⁺), to approach and form the sigma complex necessary for substitution.

Optimization of Reaction Conditions and Reagents

To overcome the steric hindrance and deactivation of the benzene ring, the nitration of 1,3,5-tri-tert-butylbenzene requires carefully optimized reaction conditions. This often involves the use of strong nitrating agents and forcing conditions. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

| Parameter | Optimized Condition |

|---|---|

| Reactants | 1,3,5-Tri-tert-butylbenzene, Nitric Acid |

| Catalyst | Sulfuric Acid |

| Temperature | Elevated temperatures are often required to overcome the high activation energy barrier due to steric hindrance. |

| Reaction Time | Sufficient time must be allowed for the sterically hindered reaction to proceed to completion. |

The optimization of parameters such as the ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts. academax.comnih.gov For less reactive substrates like highly substituted benzenes, more potent nitrating systems may be employed.

Synthesis of 2,4,6-Tri-tert-butylaniline (B181305) and Related Amines

2,4,6-Tri-tert-butylaniline is a key derivative of this compound and serves as a valuable intermediate in the synthesis of other complex molecules. Its synthesis is most commonly achieved through the reduction of the corresponding nitro compound.

Reduction of this compound to 2,4,6-Tri-tert-butylaniline

The conversion of this compound to 2,4,6-tri-tert-butylaniline involves the reduction of the nitro group to an amine group. A classic and effective method for this transformation is the use of a metal in the presence of an acid, such as tin (Sn) and hydrochloric acid (HCl). quora.com

The general reaction is as follows:

[(CH₃)₃C]₃C₆H₂NO₂ + 6[H] → [(CH₃)₃C]₃C₆H₂NH₂ + 2H₂O

| Reducing Agent | Conditions | Product |

|---|---|---|

| Tin (Sn) and Hydrochloric Acid (HCl) | Typically requires heating | 2,4,6-Tri-tert-butylaniline |

While this is a standard method, the steric hindrance of the substrate may necessitate longer reaction times or more forceful conditions to achieve complete conversion.

Alternative Synthetic Routes to Sterically Hindered Anilines

The synthesis of sterically hindered anilines, such as 2,4,6-tri-tert-butylaniline, can be challenging. As a result, several alternative synthetic routes have been developed. These methods often employ advanced catalytic systems to overcome the steric barriers.

One such method involves the amination of aryl boronic esters using a copper(I) triflate and diphosphine ligand catalyst. rsc.orgrsc.org This approach is notable for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgrsc.org It has been successfully applied to the synthesis of highly sterically hindered anilines. rsc.orgrsc.org

Another innovative approach is a three-component coupling of arylboronic acids, tert-butyl nitrite, and alkyl bromides, which utilizes an earth-abundant copper catalyst under mild conditions to construct sterically hindered C-N bonds. acs.org Other strategies include the use of benzyne (B1209423) intermediates and the electrophilic amination of aryl zinc reagents. rsc.org Some methods also utilize trimethylsilyl (B98337) azide (B81097) to introduce amine functionalities into highly sterically demanding systems. researchgate.net

| Method | Key Features |

|---|---|

| Catalytic Amination of Aryl Boronic Esters | Uses a copper(I) triflate and diphosphine ligand catalyst; mild conditions. rsc.orgrsc.org |

| Three-Component Coupling | Couples arylboronic acids, tert-butyl nitrite, and alkyl bromides with a copper catalyst. acs.org |

| Use of Benzyne Intermediates | An alternative for preparing sterically hindered anilines. rsc.org |

| Electrophilic Amination of Aryl Zinc Reagents | Requires an excess of an aryl lithium reagent. rsc.org |

| Reaction with Trimethylsilyl Azide | Introduces amine functionalities into sterically demanding systems. researchgate.net |

Preparation of 2,4,6-Tri-tert-butylnitrosobenzene (B1359800)

2,4,6-Tri-tert-butylnitrosobenzene is another important derivative that can be synthesized from 2,4,6-tri-tert-butylaniline. The most direct route to this compound is through the selective oxidation of the aniline (B41778).

The oxidation of 2,4,6-tri-tert-butylaniline with a mild oxidizing agent such as peroxybenzoic acid (PBA) can yield 2,4,6-tri-tert-butylnitrosobenzene. oup.com The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the nitro compound or other side products. oup.com

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 2,4,6-Tri-tert-butylaniline | Peroxybenzoic Acid (PBA) | 2,4,6-Tri-tert-butylnitrosobenzene |

The study of the oxidation of 2,4,6-tri-tert-butylaniline has shown that different oxidizing agents can lead to a variety of products. For instance, oxidation with lead tetraacetate (LTA) or lead tetrabenzoate (LTB) results in different cyclohexadiene derivatives and amido phenols, while the use of benzoyl peroxide (BPO) can lead to the formation of the corresponding azobenzene (B91143) in addition to the nitroso and benzamido compounds. oup.com

Derivatization Strategies for this compound

Despite its steric bulk, the nitro group of this compound serves as a functional handle for various chemical transformations. These derivatization strategies allow for the conversion of the nitro-compound into other valuable substituted anilines and related structures.

Reduction to Anilines and Hydroxylamines

The most common derivatization of an aromatic nitro compound is its reduction. Depending on the reagents and conditions, the nitro group can be fully or partially reduced.

Complete Reduction to 2,4,6-Tri-tert-butylaniline: The full reduction of the nitro group to an amine is a key transformation. This is typically achieved using metal-acid systems. A widely used method for this conversion is the reaction with tin (II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This system is highly effective for the chemoselective reduction of nitro groups, even in the presence of other reducible functionalities.

| Product | Reagents | Conditions | Key Feature |

| 2,4,6-Tri-tert-butylaniline | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Not specified | High chemoselectivity for nitro group reduction. |

Photochemical Reduction: Sterically hindered nitrobenzenes, including this compound, are susceptible to photoreduction, particularly in amine solvents. Irradiation with UV light in a solvent such as triethylamine (B128534) can lead to the formation of the corresponding N-arylhydroxylamine or the aniline. This reaction proceeds via an electron transfer mechanism from the amine to the excited state of the nitroaromatic compound.

| Reaction Type | Reagents/Solvent | Conditions | Products |

| Photoreduction | Triethylamine | UV Irradiation | 2,4,6-Tri-tert-butylhydroxylamine, 2,4,6-Tri-tert-butylaniline |

Intramolecular Photocyclization

An interesting and unique derivatization specific to this compound is its intramolecular photocyclization. Photolysis of this compound can result in a rearrangement to form 5,7-di-tert-butyl-3,3-dimethyloxindole. This complex transformation involves the interaction of the excited nitro group with one of the ortho-tert-butyl groups, leading to a cyclization and rearrangement cascade.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the structure and electronic properties of molecules. For 2,4,6-Tri-tert-butylnitrobenzene, both solid-state and solution-phase NMR studies provide valuable insights into the impact of its sterically demanding substituents.

Solid-State Nitrogen-15 NMR Analysis of Chemical Shift Tensors

Solid-state Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly informative for understanding the electronic environment of the nitro group. The ¹⁵N chemical shift tensors, which are anisotropic in the solid state, provide a three-dimensional picture of the magnetic shielding around the nitrogen nucleus.

Proton NMR and Carbon-13 NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic framework of this compound.

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The spectrum typically shows two main signals corresponding to the protons of the tert-butyl groups and the aromatic protons.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (para) | ~1.3 | Singlet | 9H |

| tert-butyl (ortho) | ~1.4 | Singlet | 18H |

| Aromatic | ~7.4 | Singlet | 2H |

| Note: The exact chemical shifts can vary slightly depending on the solvent used. |

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating tert-butyl groups, as well as the steric interactions.

| Carbon (¹³C) | Typical Chemical Shift Range (ppm) |

| C-NO₂ | 145 - 155 |

| C-tert-butyl (ipso) | 140 - 150 |

| C (aromatic) | 120 - 130 |

| C (quaternary, tert-butyl) | 30 - 40 |

| CH₃ (tert-butyl) | 28 - 35 |

| Note: These are typical ranges for substituted benzenes and may vary for this specific molecule. |

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is an indispensable technique for the study of paramagnetic species, such as radical intermediates. The formation of radical anions of nitroaromatic compounds is a well-established phenomenon, and ESR provides a window into their electronic structure.

Detection and Characterization of Radical Intermediates

Upon one-electron reduction, this compound can form a stable radical anion. ESR spectroscopy can detect this radical species and provide detailed information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants.

The ESR spectrum of the this compound radical anion is expected to be dominated by the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the nitro group, which typically gives rise to a characteristic triplet signal. Further coupling to the aromatic protons would lead to additional splitting of these lines. However, due to the steric hindrance, the spin density on the aromatic ring might be altered compared to less hindered nitrobenzenes.

Spin Trapping Techniques utilizing 2,4,6-Tri-tert-butylnitrosobenzene (B1359800)

2,4,6-Tri-tert-butylnitrosobenzene has emerged as a valuable spin-trapping agent, offering distinct advantages in the study of transient free radicals. rsc.org This compound possesses two reactive sites for spin trapping: the nitrogen atom and the oxygen atom of the nitroso group. rsc.org This dual reactivity allows for the differentiation of various types of alkyl radicals. rsc.org

Differentiation of Primary, Secondary, and Tertiary Alkyl Radicals

The structure of the radical adduct formed with 2,4,6-tri-tert-butylnitrosobenzene provides significant insight into the nature of the trapped radical. rsc.org

Primary alkyl radicals typically attack the nitrogen atom of the nitroso group, resulting in the formation of nitroxide radicals. rsc.org

Tertiary alkyl radicals , in contrast, preferentially attack the oxygen atom, yielding N-alkoxyanilino radicals. These N-alkoxyanilino radicals are notably stable, allowing for their detection by electron spin resonance (ESR) spectroscopy. rsc.org

Secondary alkyl radicals exhibit intermediate behavior, adding to both the nitrogen and oxygen atoms to produce a mixture of the corresponding nitroxide and N-alkoxyanilino spin adducts. The ratio of these adducts can vary depending on the specific structure of the secondary radical. rsc.org

The different types of spin adducts, nitroxides and N-alkoxyanilino radicals, can be distinguished by their distinct g-values and nitrogen coupling constants in their ESR spectra. rsc.org

Table 1: Radical Adduct Formation with 2,4,6-Tri-tert-butylnitrosobenzene

| Alkyl Radical Type | Primary Site of Attack | Resulting Spin Adduct |

|---|---|---|

| Primary | Nitrogen Atom | Nitroxide Radical |

| Secondary | Nitrogen and Oxygen Atoms | Nitroxide and N-alkoxyanilino Radicals |

| Tertiary | Oxygen Atom | N-alkoxyanilino Radical |

Steric Effects on Spin Adduct Formation

The steric hindrance imposed by the bulky tert-butyl groups on the 2,4,6-tri-tert-butylnitrosobenzene molecule plays a crucial role in the spin adduct formation. The significant steric congestion around the nitroso group influences the regioselectivity of radical addition. rsc.org For instance, the preference of bulky tertiary alkyl radicals to attack the less sterically hindered oxygen atom is a direct consequence of these steric effects. rsc.orgnih.gov This steric influence is a key factor that allows for the differentiation between primary, secondary, and tertiary radicals.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly ab initio and density functional theory (DFT), have been instrumental in elucidating the electronic structure, conformation, and reactivity of this compound and its derivatives. dovepress.comrsc.org

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations provide a theoretical framework to understand the fundamental properties of molecules from first principles. dovepress.comrsc.org These methods have been applied to study various aspects of nitroaromatic compounds.

Prediction of Electronic Structure and Chemical Shift Tensors

Computational models are employed to predict the electronic distribution within the this compound molecule. dovepress.com These calculations can determine parameters such as ionization potential and electron affinity. dovepress.com Furthermore, these methods are crucial for calculating nuclear shielding tensors, which directly relate to the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shift tensor components are highly sensitive to the local electronic environment and molecular structure. nih.gov

Analysis of Conformational and Steric Effects

The three-dimensional structure and the spatial arrangement of the bulky tert-butyl groups in this compound have been a subject of computational analysis. dovepress.com DFT and other computational methods can model the conformational preferences of the molecule, highlighting how steric strain influences the geometry of the benzene (B151609) ring and the orientation of the nitro and tert-butyl substituents. nih.govdovepress.com These computational studies provide insights into how steric hindrance affects the molecule's reactivity, corroborating experimental observations in areas like spin trapping. rsc.orgnih.gov

Evaluation of Thermochemical Properties and Strain Enthalpies

The thermochemical properties of a molecule, such as its enthalpy of formation and strain energy, are fundamental to understanding its stability and reactivity. For sterically hindered molecules like this compound, these values are of particular interest as they quantify the energetic consequences of intramolecular steric repulsion.

Detailed experimental thermochemical data for this compound are not extensively available in the public literature. However, data for the closely related precursor, 1,3,5-tri-tert-butylbenzene (B73737), can provide some insights. The National Institute of Standards and Technology (NIST) has compiled thermochemical data for this precursor, including its enthalpy of sublimation, which is a measure of the energy required to transition from the solid to the gaseous state. nist.govnist.gov

Strain Enthalpy:

The concept of strain energy refers to the increase in potential energy of a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles, often caused by steric hindrance. nih.gov In this compound, significant strain is expected due to the crowding of the three tert-butyl groups and the nitro group around the benzene ring.

The strain energy of a substituted benzene derivative can be estimated by comparing its experimental enthalpy of formation with a theoretical value calculated based on group additivity principles for unstrained compounds. nih.govmdpi.com This difference quantifies the destabilizing effect of steric interactions. While specific calculations for this compound are not readily found, the methodology for calculating strain in substituted benzoic acids and other hydrocarbons has been well-established. nih.govmdpi.com These methods typically involve high-level quantum chemical calculations to determine the theoretical gas-phase enthalpies of formation. nih.gov The heat of combustion is another experimental parameter that can be used to derive the enthalpy of formation and subsequently the strain energy. masterorganicchemistry.com

Table 1: Thermochemical Data for Related Compounds

| Compound | Property | Value | Source |

| 1,3,5-Tri-tert-butylbenzene | Enthalpy of Sublimation | 75.3 - 83.7 kJ/mol | nist.gov |

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

The development of an accurate force field is a critical first step for meaningful MD simulations. For a molecule like this compound, the force field must accurately represent the complex intramolecular interactions, including the steric strain imposed by the bulky tert-butyl groups and their interaction with the nitro group.

While specific force fields developed exclusively for this compound are not documented in the available literature, the methodologies for creating such force fields for organic molecules are well-established. These typically involve:

Parameterization: This process involves determining the parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from a combination of experimental data (e.g., from spectroscopy and crystallography) and high-level quantum mechanical calculations.

Validation: The developed force field is then tested for its ability to reproduce known physical properties of the molecule, such as its density, heat of vaporization, and structural parameters.

MD simulations using such a force field could be employed to study various aspects of this compound's behavior, including its conformational dynamics, solvation properties, and interactions with other molecules.

Theoretical Studies on Reaction Mechanisms and Intermediates

Theoretical and computational chemistry play a crucial role in elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

The synthesis of this compound typically involves the nitration of 1,3,5-tri-tert-butylbenzene. acs.org The mechanism of electrophilic aromatic substitution, particularly nitration, is well-studied. It generally proceeds through a two-step process involving the formation of a carbocation intermediate known as a Wheland intermediate or sigma complex. In the case of highly substituted and sterically hindered substrates, the reaction kinetics and the stability of intermediates can be significantly affected.

Theoretical studies on the nitration of sterically hindered benzenes often focus on:

The Nature of the Nitrating Agent: The reaction often employs a mixture of nitric acid and a strong acid catalyst. Computational studies can model the formation of the active electrophile, the nitronium ion (NO₂⁺).

The Structure and Stability of Intermediates: Quantum mechanical calculations can be used to determine the geometry and energy of the possible sigma-complex intermediates. For 1,3,5-tri-tert-butylbenzene, electrophilic attack can, in principle, occur at the positions ortho to the tert-butyl groups. However, the extreme steric hindrance would likely make the formation of such an intermediate energetically unfavorable.

The Role of Steric Effects: Computational models can quantify the steric repulsion in the transition states and intermediates, providing a rationale for the observed regioselectivity and reaction rates. The bulky tert-butyl groups can hinder the approach of the electrophile and also influence the stability of the resulting carbocation.

Furthermore, studies on the oxidation of the related compound, 2,4,6-tri-tert-butylphenol (B181104), have shown that it readily forms a stable phenoxy radical. wikipedia.org This suggests that radical intermediates could also play a role in the chemistry of this compound under certain conditions. Theoretical studies can help to explore the potential energy surfaces of such radical reactions.

Mechanistic Organic Chemistry of 2,4,6 Tri Tert Butylnitrobenzene

Photoreactivity and Photocyclization Mechanisms

The photochemistry of 2,4,6-tri-tert-butylnitrobenzene is characterized by intramolecular rearrangements and reduction pathways that are highly dependent on the reaction environment.

Intramolecular Photocyclization to Oxindoles

Upon photolysis, this compound undergoes a remarkable intramolecular photocyclization to yield 5,7-di-tert-butyl-3,3-dimethyloxindole. oup.com This transformation involves the nitro group abstracting a hydrogen atom from one of the ortho-tert-butyl groups.

The proposed mechanism for this photocyclization is believed to proceed through the initial excitation of the nitrobenzene (B124822) to its triplet state. This excited state then undergoes an intramolecular hydrogen abstraction from a methyl group of one of the ortho-tert-butyl substituents, forming a biradical intermediate. Subsequent cyclization and tautomerization lead to the final oxindole (B195798) product. This reaction highlights the ability of the nitro group to participate in intramolecular hydrogen abstraction, a key step in many photochemical reactions of nitroaromatic compounds.

Photoreduction in Aliphatic Amines

In the presence of aliphatic amines, such as diethylamine (B46881) and triethylamine (B128534), the photoreduction of this compound to the corresponding hydroxylamine (B1172632) and aniline (B41778) derivatives is a dominant process. The quantum yields for the conversion of the starting material are notably efficient, particularly in triethylamine. capes.gov.br For instance, the quantum yield for the conversion in triethylamine is 0.47, while in diethylamine it is approximately 0.09. capes.gov.br

The reaction proceeds via the photoexcited nitrobenzene, which interacts with the amine. The specific products and their distribution can be influenced by the nature of the amine used.

Role of Nitrenoid Intermediates in Photochemical Pathways

While direct evidence for the involvement of nitrenoid (or nitrene-like) intermediates in the photochemistry of this compound is not extensively documented in the context of its photocyclization to oxindoles, the formation of such species is a known pathway in the photodecomposition of other aromatic azides and nitro compounds. In some photochemical reactions of substituted nitrobenzenes, deoxygenation can lead to the formation of aryl nitrenes, which are highly reactive intermediates. These nitrenes can then undergo various reactions, including insertions and rearrangements. However, for this compound, the intramolecular hydrogen abstraction pathway appears to be more favorable.

Electron Transfer and Hydrogen Abstraction Mechanisms

The photoreduction of this compound in aliphatic amines is believed to occur primarily through an electron transfer mechanism. capes.gov.br This is supported by the observation that the reaction proceeds efficiently even though direct hydrogen transfer from the solvent is sterically hindered. Furthermore, a small kinetic isotope effect (kH/kD ≈ 1.1) when using 1,1-dideuterio-triethylamine as the solvent suggests that C-H bond cleavage is not the rate-determining step, which is consistent with an initial electron transfer. capes.gov.br

The proposed mechanism involves the initial transfer of an electron from the amine to the photoexcited nitrobenzene, forming a radical ion pair. This is followed by proton transfer and subsequent steps to yield the final reduction products. While hydrogen abstraction can be a competing pathway in the photochemistry of nitroaromatics, the steric hindrance imposed by the tert-butyl groups in this compound makes the electron transfer pathway the more dominant route for its photoreduction in the presence of suitable electron donors like aliphatic amines.

Reactions with Grignard Reagents

The reaction of this compound with Grignard reagents deviates from the typical behavior observed with less sterically hindered nitroaromatics, leading to a variety of "abnormal" addition products.

Abnormal Reactions and Attack at Ortho- and Para-Positions

Instead of the expected attack at the nitrogen atom of the nitro group, the reaction of this compound with alkylmagnesium halides results in the nucleophilic addition of the Grignard reagent to the aromatic ring at the positions ortho and para to the nitro group. oup.com This unusual reactivity is a direct consequence of the severe steric hindrance around the nitro group, which makes it inaccessible to the nucleophile.

The reaction with various alkylmagnesium halides yields a range of products depending on the specific Grignard reagent used. The main products observed are:

2,4,6-tri-tert-butylaniline (B181305)

N-alkyl-2,4,6-tri-t-butylanilines

6-alkyl-2,4-di-t-butylanilines

4-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,5-cyclohexadienes

6-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,4-cyclohexadienes oup.com

The formation of the cyclohexadiene oxime derivatives arises from the direct attack of the Grignard reagent at the para and ortho positions, respectively. Subsequent reduction of the 6-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,4-cyclohexadiene is responsible for the formation of the corresponding 6-alkyl-2,4-di-t-butylanilines. oup.com

| Grignard Reagent | Product(s) |

|---|---|

| Methylmagnesium iodide | 2,4,6-tri-tert-butylaniline, N-methyl-2,4,6-tri-tert-butylaniline, 6-methyl-2,4-di-tert-butylaniline, 4-methyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,5-cyclohexadiene, 6-methyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,4-cyclohexadiene |

| Ethylmagnesium bromide | 2,4,6-tri-tert-butylaniline, N-ethyl-2,4,6-tri-tert-butylaniline, 6-ethyl-2,4-di-tert-butylaniline, 4-ethyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,5-cyclohexadiene, 6-ethyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,4-cyclohexadiene |

| Isopropylmagnesium bromide | 2,4,6-tri-tert-butylaniline, N-isopropyl-2,4,6-tri-tert-butylaniline, 6-isopropyl-2,4-di-tert-butylaniline, 4-isopropyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,5-cyclohexadiene, 6-isopropyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,4-cyclohexadiene |

Formation of Anilines, N-Alkylanilines, and Cyclohexadienes

The reaction of this compound with Grignard reagents is a notable example of its diverse reactivity, yielding a range of products including anilines, N-alkylanilines, and cyclohexadienes. The specific products formed are highly dependent on the nature of the Grignard reagent used. oup.com

When this compound is treated with various alkylmagnesium halides, the following products have been identified:

2,4,6-Tri-tert-butylaniline : The simple reduction product.

N-Alkyl-2,4,6-tri-tert-butylanilines : Formed via N-alkylation.

6-Alkyl-2,4-di-tert-butylanilines : Resulting from substitution at an ortho-tert-butyl group.

4-Alkyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,5-cyclohexadienes and 6-alkyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,4-cyclohexadienes : These oximes are formed through attack at the para and ortho positions, respectively. oup.com

The formation of these varied products is attributed to the Grignard reagent attacking not only the nitro group but also the aromatic ring at the ortho and para positions. oup.com The reduction of the oxime intermediate, specifically the 6-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,4-cyclohexadiene, has been shown to be responsible for the formation of 6-alkyl-2,4-di-t-butylanilines. oup.com

The following table summarizes the products obtained from the reaction of this compound with different Grignard reagents:

| Grignard Reagent | Major Products |

| Methylmagnesium iodide | 2,4,6-Tri-tert-butylaniline, N-Methyl-2,4,6-tri-tert-butylaniline |

| Ethylmagnesium bromide | 2,4,6-Tri-tert-butylaniline, N-Ethyl-2,4,6-tri-tert-butylaniline, 6-Ethyl-2,4-di-tert-butylaniline |

| Isopropylmagnesium bromide | 4-Isopropyl-1-hydroxyimino-2,4,6-tri-tert-butyl-2,5-cyclohexadiene |

| tert-Butylmagnesium chloride | 2,4,6-Tri-tert-butylaniline |

Comparison with 2,4,6-Tri-tert-butylnitrosobenzene (B1359800) Reactivity

A comparison with the reactivity of 2,4,6-tri-tert-butylnitrosobenzene provides valuable insight into the role of the nitro group. The nitroso analogue also reacts with Grignard reagents to give a variety of products arising from 1,2-, 1,4-, and 1,6-additions to the nitroso group. rsc.org This suggests that the initial steps of the reaction with Grignard reagents, involving attack on the nitrogen-oxygen bond, are similar for both the nitro and nitroso compounds. However, the subsequent reaction pathways diverge, leading to the different product distributions observed. The formation of oximes from the nitro compound is a key difference, highlighting the more complex reduction-alkylation pathways available to the nitro group compared to the nitroso group. oup.com

Deoxygenation Reactions

While this compound itself is resistant to deoxygenation by reagents like triethyl phosphite (B83602), even at elevated temperatures, its corresponding nitroso derivative undergoes deoxygenation readily. cdnsciencepub.com This difference in reactivity underscores the stability of the nitro group in this sterically congested environment.

Deoxygenation of 2,4,6-Tri-tert-butylnitrosobenzene

The deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene with triethyl phosphite yields a fascinating array of products, demonstrating the intricate reaction mechanisms at play. cdnsciencepub.comresearchgate.net The major product is an indole (B1671886) derivative, accompanied by smaller amounts of the corresponding aniline and a rearranged aniline. researchgate.net

The product distribution from the deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene with triethyl phosphite is as follows:

| Product | Relative Yield (%) | Isolated Yield (%) |

| 3,3-Dimethyl-5,7-di-tert-butyl-2,3-dihydroindole | 81.3 | 79 |

| 2-(2-Methyl-3-propenyl)-4,6-di-tert-butylaniline | 11.4 | 9 |

| 2,4,6-Tri-tert-butylaniline | 7.3 | 7 |

Data sourced from Barclay et al. cdnsciencepub.com

Formation of Indole Derivatives and Rearrangement Products

The formation of 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole as the major product is a testament to a complex intramolecular rearrangement. cdnsciencepub.com This process is believed to proceed through a nitrenoid intermediate. The side-chain rearranged product, 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline, also arises from the reactivity of this intermediate. researchgate.net The formation of these cyclized and rearranged products is a direct consequence of the steric hindrance imposed by the ortho-tert-butyl groups.

Role of Nitrenoid Intermediates and Steric Effects

The concept of a "nitrenoid" intermediate, a species resembling a nitrene but with its reactivity modulated by coordination to the deoxygenating agent (in this case, the phosphorus reagent), is central to understanding the product formation. researchgate.netnih.govresearchgate.net The steric bulk of the tert-butyl groups plays a crucial role in directing the reaction pathways of this intermediate. wikipedia.orgnih.govrsc.org Instead of typical intermolecular reactions, the sterically encumbered nitrenoid undergoes intramolecular C-H insertion into one of the ortho-tert-butyl groups, initiating the cascade that leads to the indole derivative. This steric hindrance prevents the nitrenoid from engaging in intermolecular reactions that would otherwise lead to different products. The preferential formation of the specific indole isomer highlights the directional specificity of the rearrangement, which is controlled by conformational and steric factors. cdnsciencepub.com

Electron Transfer Kinetics and Electrochemistry

The electrochemical behavior of nitroaromatic compounds is a well-studied area, and this compound is no exception. nih.gov The electron-accepting nature of the nitro group makes it susceptible to reduction. The steric hindrance provided by the tert-butyl groups, however, can influence the kinetics of electron transfer and the stability of the resulting radical anions.

Heterogeneous Electron-Transfer Kinetic Parameters

The kinetics of heterogeneous electron transfer to this compound have been investigated using electrochemical techniques. A key method employed is electrochemical impedance spectroscopy, which allows for the determination of the standard electron-transfer rate constant (kₛ).

In a study conducted in acetonitrile (B52724) with 0.10 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) at a mercury electrode, the heterogeneous electron-transfer kinetic parameters for the reduction of a series of nitrobenzene derivatives were determined. For this compound, the rate constant was found to be significantly smaller than those of less sterically hindered nitrobenzenes.

Table 1: Heterogeneous Electron-Transfer Rate Constants for Various Nitrobenzene Derivatives

| Compound | Standard Electron-Transfer Rate Constant (kₛ) in cm/s |

|---|---|

| 2-Methylnitrobenzene | Value not specified in provided search results |

| 2,6-Dimethylnitrobenzene | Value not specified in provided search results |

| 2,4,6-Trimethylnitrobenzene | Value not specified in provided search results |

| 2,3,5,6-Tetramethylnitrobenzene | Value not specified in provided search results |

| Pentamethylnitrobenzene | Value not specified in provided search results |

| 2,4,6-Triisopropylnitrobenzene | Value not specified in provided search results |

| This compound | Markedly decreased value compared to less substituted derivatives |

The general trend observed is a decrease in kₛ with increasing steric bulk around the nitro group.

Influence of Steric Hindrance on Electron Transfer Rates

The steric bulk of the three tert-butyl groups in this compound has a profound inhibitory effect on the rate of heterogeneous electron transfer. Research has demonstrated a clear trend of decreasing standard electron-transfer rate constants (kₛ) with increasing steric hindrance across a series of nitrobenzene derivatives. This phenomenon, often termed "steric inhibition of electron transfer," arises because the bulky substituents prevent the nitro group from achieving optimal orientation and proximity to the electrode surface for efficient electron transfer to occur.

The loss of coplanarity between the nitro group and the benzene (B151609) ring due to steric pressure from the adjacent tert-butyl groups can also affect the electronic properties and the energy of the lowest unoccupied molecular orbital (LUMO), further influencing the electron transfer kinetics. In essence, the steric hindrance creates a significant barrier that slows down the rate at which an electron can be transferred from the electrode to the nitroaromatic molecule.

Theoretical Models for Reactant Size and Tunneling Distance

According to this model, the increased size of the substituent groups, such as the tert-butyl groups, increases the average distance of closest approach of the reactant molecule to the electrode surface. In the context of electron transfer, which is a quantum mechanical tunneling process, the rate of transfer is exponentially dependent on the distance between the electron donor (the electrode) and the acceptor (the molecule). A larger distance of closest approach results in an increased tunneling distance, which in turn leads to a significantly smaller rate constant for electron transfer. This effect is thought to be a major contributing factor to the slow electron transfer kinetics observed for this compound and other bulky nitroaliphatic compounds.

Radical Reactions and Spin Trapping

The primary radical reaction involving this compound is its one-electron reduction to form the corresponding radical anion. However, it is important to distinguish this compound from its nitroso analogue, 2,4,6-tri-tert-butylnitrosobenzene, which is a well-known and highly effective spin-trapping reagent.

Formation and Trapping of Aryl Radicals

This compound can be reduced via a single-electron transfer to form its radical anion, this compound radical anion (ArNO₂⁻•). This species is the initial product in its electrochemical reduction.

While the nitrobenzene compound itself is not used to trap aryl radicals, the study of its radical anion provides insight into the electronic effects of the bulky tert-butyl groups. The steric hindrance can influence the stability and subsequent reactions of this radical anion.

Application as a Spin-Trapping Reagent

This compound is not employed as a spin-trapping reagent. This role is fulfilled by its nitroso counterpart, 2,4,6-tri-tert-butylnitrosobenzene . rsc.org Spin trapping is a technique where a diamagnetic molecule (the spin trap) reacts with a transient, unstable radical to form a much more stable radical (a spin adduct) that can be readily detected and characterized by electron spin resonance (ESR) spectroscopy. acs.org The exceptional steric hindrance in 2,4,6-tri-tert-butylnitrosobenzene makes it a unique and valuable tool for this purpose. rsc.org

The primary advantage of using 2,4,6-tri-tert-butylnitrosobenzene as a spin trap lies in its ability to characterize sterically hindered radicals. rsc.org Less bulky spin traps often fail to react with sterically encumbered radical centers. The unique structure of 2,4,6-tri-tert-butylnitrosobenzene offers two distinct sites for radical attack: the nitrogen atom and the oxygen atom of the nitroso group. rsc.org

Primary alkyl radicals typically attack the nitrogen atom, forming a traditional nitroxide spin adduct. rsc.org

Tertiary alkyl radicals , which are very bulky, are sterically prevented from attacking the nitrogen atom. Instead, they attack the less hindered oxygen atom, forming a stable N-alkoxyanilino radical. rsc.org

This dual reactivity allows 2,4,6-tri-tert-butylnitrosobenzene to successfully trap a wider range of radicals, particularly those with significant steric bulk, making it an invaluable reagent in the study of complex radical reaction mechanisms. rsc.org

Conclusion

Summary of Key Findings and Contributions to Organic Chemistry

2,4,6-Tri-tert-butylnitrobenzene stands as a classic example of a sterically encumbered molecule. Its synthesis and spectroscopic properties are well-defined. The dominant feature of this compound is the profound steric hindrance imparted by the three tert-butyl groups, which dictates its structure and significantly curtails its reactivity. The nitro group is forced out of the plane of the benzene (B151609) ring, impacting its electronic interaction with the aromatic system. This molecule serves as an excellent model for studying the limits of chemical reactions and the powerful influence of steric effects.

Implications for Understanding Steric Effects in Chemical Reactivity

The study of this compound provides crucial insights into the role of steric hindrance in chemical reactions. It demonstrates how bulky substituents can:

Shield a reactive functional group, as seen in the challenging reduction of the nitro group.

Prevent the approach of reagents, effectively shutting down common reaction pathways like nucleophilic aromatic substitution.

Distort the geometry of a molecule, altering its electronic properties and reactivity.

Lead to unexpected reactivity or stability, as observed in related sterically hindered systems like 2,4,6-tri-tert-butylphenol (B181104) and its corresponding stable radical. wikipedia.orgrsc.org

Future Research Directions for this compound

Future research on this compound could explore several avenues:

Development of Novel Synthetic Methodologies: Investigating new catalytic systems or reaction conditions that can overcome the steric hindrance and facilitate reactions such as the selective reduction of the nitro group or even controlled functionalization of the aromatic ring.

Advanced Structural and Spectroscopic Studies: Employing modern computational and spectroscopic techniques to gain a more detailed understanding of the molecule's conformation, electronic structure, and the subtle interplay of steric and electronic effects.

Exploration of Unique Reactivity: Designing experiments to probe for unconventional reaction pathways that might be favored due to the suppression of more common routes. This could include photochemical reactions or reactions under extreme conditions. youtube.com

Materials Science Applications: Further investigation into its potential use in materials science, particularly in the development of novel polymers or electronic materials where its unique structure and stability might be advantageous.

Broader Impact on Synthetic Methodology and Mechanistic Understanding

The challenges presented by this compound have broader implications for organic chemistry. The difficulties encountered in its reactions push chemists to develop more robust and selective synthetic methods that can be applied to other sterically demanding targets. Furthermore, studying its reactivity, or lack thereof, provides a clearer understanding of the fundamental principles that govern reaction mechanisms, particularly the balance between electronic and steric factors. This knowledge is invaluable for the rational design of synthetic routes to complex molecules and for predicting the outcomes of chemical transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。